molecular formula C5H7IN2 B169947 1-Ethyl-4-iodo-1H-pyrazole CAS No. 172282-34-7

1-Ethyl-4-iodo-1H-pyrazole

Cat. No.: B169947
CAS No.: 172282-34-7
M. Wt: 222.03 g/mol
InChI Key: XWZIDZDMNYAEOP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-1H-pyrazole is a chemical compound with the CAS Number: 172282-34-7 . It has a molecular weight of 222.03 . It is stored at ambient temperature and is shipped at the same temperature . It is in liquid form .


Synthesis Analysis

Pyrazole synthesis involves various methods such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 222.03 . It is in liquid form . More detailed properties are not available in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Multicomponent Synthesis of Bioactive Pyrazole Derivatives : Pyrazole derivatives, synthesized through multicomponent reactions (MCRs), show significant therapeutic potential. This method is valued for its efficiency in creating molecules with antibacterial, anticancer, antifungal, antioxidant, and various other activities. The synthesis of pyrazole derivatives via MCRs is a strategic approach in pharmaceutical and medicinal chemistry, aiming to develop novel biologically active compounds (Diana Becerra et al., 2022).

Synthetic Approaches for Pyrazole Heterocycles : Pyrazoles serve as pharmacophores in numerous biologically active compounds, acting as a foundation for medicinal chemistry. Their synthesis involves condensation and cyclization processes, leading to heterocyclic compounds with a wide range of biological activities. This highlights the importance of pyrazole derivatives in drug development, providing insights into their synthesis and potential applications in treating various diseases (A. M. Dar & Shamsuzzaman, 2015).

Biological Activities and Applications

Pyrazole-Based Therapeutics : Pyrazole scaffolds are central in designing anti-inflammatory and antiviral drugs. Their versatility in medicinal applications is attributed to the wide range of biological activities they exhibit, serving as lead molecules for novel therapeutic agents. The structural diversity of pyrazoles allows for the exploration of new pharmacological profiles, contributing significantly to drug discovery efforts (D. Karati et al., 2022).

Advancements in Pyrazoline Derivatives : Pyrazolines, as a class of heterocyclic compounds, display a broad spectrum of biological properties, making them a focal point of research. Their applications span across antimicrobial, anti-inflammatory, and anticancer activities, among others. This underlines the potential of pyrazoline derivatives in developing new pharmacological agents, with ongoing research aimed at expanding their therapeutic uses (M. Shaaban et al., 2012).

Safety and Hazards

1-Ethyl-4-iodo-1H-pyrazole has several safety warnings. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P271;P261;P280 .

Future Directions

Pyrazole derivatives, including 1-Ethyl-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are versatile frameworks in various sectors of the chemical industry. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

The primary targets of 1-Ethyl-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes. Alcohol dehydrogenases are involved in the metabolism of alcohols and aldehydes, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic dipeptide .

Mode of Action

It is known to interact with its targets, possibly inhibiting their activity . This interaction can lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the synthesis of certain metabolites .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . The downstream effects of these changes could include alterations in the levels of certain metabolites, potentially affecting various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with its targets. By inhibiting the activity of Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase, it could potentially affect the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . These changes could have various downstream effects, potentially influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

1-ethyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZIDZDMNYAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601984
Record name 1-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172282-34-7
Record name 1-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-4-iodo-1H-pyrazole
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